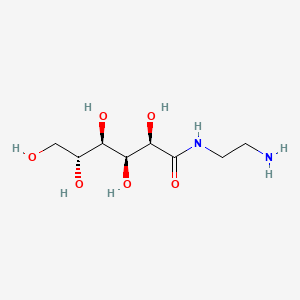

N-(2-Aminoethyl)-D-gluconamide

Description

Contextualization within Carbohydrate Chemistry

Within the vast field of carbohydrate chemistry, N-(2-Aminoethyl)-D-gluconamide is classified as a gluconamide (B1216962), a class of compounds derived from D-glucono-1,5-lactone. scispace.comlookchem.com The synthesis of such compounds is typically achieved through the aminolysis of the lactone ring, a reaction that opens the cyclic ester to form an amide. A documented method for preparing this compound involves the reaction of D-glucono-1,5-lactone with ethylenediamine (B42938). google.com This straightforward synthesis makes it an accessible building block for more complex carbohydrate-based molecules. jove.com

Carbohydrates and their derivatives are of significant interest due to their biocompatibility and stereochemical richness. researchgate.net The D-glucose backbone of this compound provides a chiral scaffold with multiple stereocenters, influencing its interactions with biological systems. acs.org Its structure, combining a polyhydroxylated sugar moiety with a diamine spacer, imparts amphiphilic properties, a characteristic that is central to the functionality of many of its derivatives. scispace.com

Significance of Gluconamide Derivatives in Chemical Biology

Gluconamide derivatives are a versatile class of compounds with a wide range of applications in chemical biology, owing to their unique structural features. researchgate.net The combination of a hydrophilic sugar headgroup and a modifiable side chain allows for the fine-tuning of their physical and biological properties.

These derivatives are noted for their ability to self-assemble into supramolecular structures. For instance, certain N-alkyl gluconamides are known to act as low-molecular-weight gelators, forming hydrogels with potential applications in drug delivery and tissue engineering. researchgate.netacs.org This gelation is driven by non-covalent interactions, such as hydrogen bonding between the carbohydrate headgroups. acs.org

Furthermore, the amphiphilic nature of many gluconamide derivatives makes them effective surfactants. They can be used to stabilize emulsions, create foams, and extract membrane proteins for biological study. scispace.com Some derivatives have also been investigated for their ability to strengthen hair fibers in personal care products. acs.org The biological relevance of these compounds extends to their use in cryopreservation, where they can inhibit the recrystallization of ice, and in non-viral gene delivery, where they can compact DNA.

Overview of Research Trajectories for this compound and Related Structures

Current research involving this compound and its analogs primarily focuses on its use as a foundational structure for creating more complex functional molecules. The presence of a terminal primary amine allows for further chemical modification, making it a valuable intermediate in multi-step syntheses. jove.com

One major research trajectory is the development of amphiphilic carbohydrate derivatives with antimicrobial properties. By attaching long alkyl chains to the terminal amine of the N-(2-aminoethyl) moiety, researchers have created compounds that show activity against various bacteria. scispace.com These amphiphiles can disrupt bacterial cell membranes, leading to their antimicrobial effect.

Another significant area of research is the synthesis of glycopolymers. This compound can be modified with a polymerizable group, such as a methacrylate (B99206), to create a glycomonomer. jove.com This monomer, 2-gluconamidoethyl methacrylamide (B166291) (GAEMA), can then be polymerized to form well-defined glycopolymers. jove.com These polymers are used to study carbohydrate-protein interactions and have been employed in the development of systems for targeted drug delivery and as platforms for studying bacterial adhesion. google.comnih.gov

Research has also explored the synthesis of chelating agents by creating more complex structures based on the this compound framework. For example, N,N'-(iminodi-2,1-ethanediyl)bis-D-gluconamide, a related compound, has been synthesized and used as a ligand in the development of contrast agents for magnetic resonance imaging (MRI). unito.it

Detailed Research Findings

While specific research focusing solely on this compound is limited, extensive studies on its N-alkylated derivatives provide significant insight into the properties of this class of compounds. The following tables present data from research on N-alkyl-amino aldonamides, which are structurally very similar to the title compound.

Table 1: Physical Properties of N-Alkylated Gluconamide Derivatives This table outlines the melting points and yields for a series of N-alkylated derivatives of this compound.

| Compound Name | Alkyl Chain | Yield (%) | Melting Point (°C) |

| N-[2-(N-octyl)-2-aminoethyl]-D-gluconamide | C8 | 51 | 181.7-186.0 |

| N-[2-(N-dodecyl)-2-aminoethyl]-D-gluconamide | C12 | 60 | 177.2-183.8 |

| N-[2-(N-tetradecyl)-2-aminoethyl]-D-gluconamide | C14 | 55 | 177.2-183.8 |

| Data sourced from a study on the synthesis and antimicrobial activity of amphiphilic carbohydrate derivatives. scispace.com |

Table 2: Spectroscopic Data for N-Alkylated Gluconamide Derivatives This table provides key infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data for representative N-alkylated gluconamide derivatives.

| Compound Name | IR (KBr, νmax/cm⁻¹) | ¹H NMR (300 MHz) | ¹³C NMR (75 MHz) |

| N-[2-(N-octyl)-2-aminoethyl]-D-gluconamide | 3533, 3394, 3350, 2954, 1662, 1533, 1097 | (D₂O): δ 4.35 (d, 1H, H2), 4.10 (t, 1H, H3), 3.83-3.76 (m, 1H, H4) | Not provided |

| N-[2-(N-dodecyl)-2-aminoethyl]-D-gluconamide | 3532, 3391, 3353, 2953, 1661, 1534, 1098 | (CF₃CO₂D): δ 7.83 (ls, 1H, CONH), 5.37-5.30 (m, 2H, H2, H3) | (CF₃CO₂D): δ 179.0 (C1), 76.4, 75.1, 74.5, 72.9 (C2-C5), 65.3 (C6) |

| Data sourced from a study on the synthesis and antimicrobial activity of amphiphilic carbohydrate derivatives. scispace.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

74426-36-1 |

|---|---|

Molecular Formula |

C8H18N2O6 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-N-(2-aminoethyl)-2,3,4,5,6-pentahydroxyhexanamide |

InChI |

InChI=1S/C8H18N2O6/c9-1-2-10-8(16)7(15)6(14)5(13)4(12)3-11/h4-7,11-15H,1-3,9H2,(H,10,16)/t4-,5-,6+,7-/m1/s1 |

InChI Key |

OTKYKZFJTYEDBX-MVIOUDGNSA-N |

SMILES |

C(CNC(=O)C(C(C(C(CO)O)O)O)O)N |

Isomeric SMILES |

C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)N |

Canonical SMILES |

C(CNC(=O)C(C(C(C(CO)O)O)O)O)N |

Other CAS No. |

74426-36-1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Routes for N-(2-Aminoethyl)-D-gluconamide

The primary methods for synthesizing this compound involve the formation of an amide bond between a gluconic acid derivative and an aminoethyl moiety. The choice of starting materials and reaction conditions can influence the yield and purity of the final product.

The most common and efficient method for the synthesis of this compound is the aminolysis of D-glucono-1,5-lactone with ethylenediamine (B42938). D-glucono-1,5-lactone, a cyclic ester of D-gluconic acid, readily reacts with nucleophilic amines to open the lactone ring and form the corresponding amide. fao.orggoogle.com

This reaction is typically carried out by stirring D-glucono-1,5-lactone with an excess of ethylenediamine in a suitable solvent, such as methanol or ethanol, at room temperature or with gentle heating. The use of an excess of the amine helps to drive the reaction to completion and minimize the formation of bis-acylated byproducts. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess amine and solvent are typically removed under reduced pressure, and the crude product can be purified by recrystallization or chromatography.

The general reaction scheme is as follows: D-Glucono-1,5-lactone + H₂N(CH₂)₂NH₂ → this compound

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| D-Glucono-1,5-lactone | Ethylenediamine | Methanol | 25-40 | 4-8 | >90 | General Method |

| D-Glucono-1,5-lactone | Ethylenediamine | Ethanol | 25-50 | 3-6 | >90 | General Method |

This table represents typical, generalized conditions for this type of reaction and may not reflect specific optimized procedures.

While the direct amidation of carboxylic acids with amines is a fundamental reaction in organic synthesis, its application to the synthesis of this compound from D-gluconic acid and ethylenediamine is less common. The primary challenge lies in the acid-base reaction between the carboxylic acid and the amine, which forms a stable and unreactive ammonium salt. mdpi.com

To overcome this, the reaction typically requires high temperatures (often exceeding 160°C) to drive off water and shift the equilibrium towards amide formation. mdpi.com Alternatively, coupling agents such as dicyclohexylcarbodiimide (DCC) can be used to activate the carboxylic acid, allowing the reaction to proceed under milder conditions. However, these methods can be less atom-economical and may require additional purification steps to remove byproducts.

The general reaction scheme is as follows: D-Gluconic Acid + H₂N(CH₂)₂NH₂ → this compound + H₂O

| Reactant 1 | Reactant 2 | Conditions | Temperature (°C) | Notes | Reference |

| D-Gluconic Acid | Ethylenediamine | Thermal | >160 | Water removal is crucial. | mdpi.com |

| D-Gluconic Acid | Ethylenediamine | DCC Coupling | 0-25 | Formation of dicyclohexylurea byproduct. | General Method |

The synthesis of this compound is a specific example of the broader class of reactions for preparing N-alkyl-amino aldonamides. The reaction of D-glucono-1,5-lactone with various primary and secondary amines provides a versatile route to a wide range of N-substituted gluconamides. google.com This general methodology allows for the introduction of diverse functionalities by selecting the appropriate amine starting material. The reaction conditions are generally similar to those described for the synthesis with ethylenediamine, involving the nucleophilic attack of the amine on the lactone carbonyl group.

Derivatization Strategies for this compound Scaffolds

The this compound molecule presents two primary sites for further chemical modification: the terminal primary amino group of the aminoethyl moiety and the multiple hydroxyl groups of the gluconamide (B1216962) backbone.

The primary amino group in the aminoethyl side chain is a versatile handle for a variety of chemical transformations, allowing for the introduction of new functional groups and the construction of more complex molecules. Common derivatization strategies include acylation and alkylation.

Acylation: The primary amine can be readily acylated using various acylating agents, such as acid chlorides, acid anhydrides, or activated esters, to form new amide linkages. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. This approach allows for the attachment of a wide range of molecular fragments, including alkyl chains, aromatic rings, and other functional moieties.

Alkylation: The nucleophilic nature of the primary amine also allows for N-alkylation reactions with alkyl halides or other electrophilic alkylating agents. msu.edu These reactions can be used to introduce one or two alkyl substituents on the nitrogen atom. Direct N-alkylation with alcohols has also been reported as a sustainable alternative. nih.gov

| Reaction Type | Reagent | General Conditions | Product Type |

| Acylation | Acid Chloride | Base (e.g., triethylamine), aprotic solvent | N-Acyl derivative |

| Acylation | Acid Anhydride | +/- Base, aprotic solvent | N-Acyl derivative |

| Alkylation | Alkyl Halide | Base (e.g., K₂CO₃), polar aprotic solvent | N-Alkyl derivative |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Protic solvent | N-Alkyl derivative |

The gluconamide portion of the molecule contains multiple hydroxyl groups that can be functionalized, although their similar reactivity can present challenges in achieving regioselectivity. Strategies for modifying these hydroxyl groups include esterification, etherification, and the use of protecting groups to enable site-specific modifications. researchgate.net

Esterification: The hydroxyl groups can be converted to esters through reaction with acid chlorides or acid anhydrides, typically in the presence of a base like pyridine. nih.gov This allows for the introduction of various acyl groups.

Etherification: Ether functionalities can be introduced by reacting the hydroxyl groups with alkyl halides under basic conditions, similar to the Williamson ether synthesis. youtube.com

Use of Protecting Groups: To achieve selective functionalization of a specific hydroxyl group, it is often necessary to employ protecting group strategies. acs.orgcem.com This involves temporarily blocking some of the hydroxyl groups with a protecting group, carrying out the desired transformation on the unprotected hydroxyl, and then removing the protecting groups. Common protecting groups for hydroxyls in carbohydrates include acetals, silyl ethers, and benzyl ethers. masterorganicchemistry.com

| Reaction Type | Reagent | General Conditions | Product Type |

| Esterification | Acid Chloride/Anhydride | Base (e.g., pyridine) | O-Acyl derivative |

| Etherification | Alkyl Halide, Base (e.g., NaH) | Aprotic solvent | O-Alkyl (ether) derivative |

| Silylation | Silyl Halide (e.g., TBDMSCl) | Base (e.g., imidazole) | O-Silyl ether derivative |

Multi-component Derivatization Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the initial components. This approach offers significant advantages, including operational simplicity, high atom economy, and the ability to rapidly generate libraries of structurally diverse compounds from readily available starting materials. The chemical structure of this compound, featuring a primary amine, makes it an ideal substrate for certain MCRs, particularly the Ugi four-component reaction (U-4CR).

The Ugi reaction is a cornerstone of MCR chemistry, involving the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold. wikipedia.orgorganic-chemistry.orgnih.gov In this context, this compound serves as the amine component. The reaction is typically exothermic and proceeds rapidly in polar aprotic solvents like methanol or dimethylformamide (DMF). wikipedia.org

The reaction mechanism initiates with the formation of an imine from the condensation of this compound and the carbonyl compound. wikipedia.orgnih.gov This imine is then protonated by the carboxylic acid to form an iminium ion, which is subsequently attacked by the nucleophilic isocyanide. The resulting nitrilium ion intermediate is trapped by the carboxylate anion, leading to an O-acyl isoamide intermediate. This intermediate then undergoes an irreversible intramolecular acyl transfer, known as the Mumm rearrangement, to yield the stable final bis-amide product. wikipedia.orgnih.gov

The versatility of the Ugi reaction allows for the systematic variation of the other three components, enabling the synthesis of a large library of this compound derivatives. Each derivative retains the core gluconamide structure while featuring diverse substituents introduced by the aldehyde, carboxylic acid, and isocyanide, allowing for the fine-tuning of its chemical properties. While specific research applying the Ugi reaction to this compound is not extensively documented in publicly available literature, the reaction's robustness with other sugar-derived amines provides a strong basis for its applicability. nih.gov

Below is a table illustrating hypothetical examples of diverse derivatives that could be synthesized from this compound using the Ugi four-component reaction.

| Amine Component | Aldehyde/Ketone | Carboxylic Acid | Isocyanide | Potential Product Structure |

|---|---|---|---|---|

| This compound | Formaldehyde | Acetic Acid | tert-Butyl isocyanide | Derivative with a simple peptide-like side chain |

| This compound | Benzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | Derivative incorporating multiple aromatic and aliphatic cyclic moieties |

| This compound | Acetone | Propionic Acid | Benzyl isocyanide | Derivative with a quaternary center and benzyl group |

| This compound | Isobutyraldehyde | Formic Acid | Ethyl isocyanoacetate | Derivative featuring an ester functional group for further modification |

Another prominent MCR is the Passerini three-component reaction (P-3CR), which combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.org Unlike the Ugi reaction, the classic Passerini reaction does not directly involve an amine component. Therefore, this compound would not act as a direct substrate in a P-3CR. However, this reaction is relevant in the broader context of creating complex amide structures and highlights the specific utility of the Ugi reaction for incorporating amine-containing scaffolds like this compound.

The application of MCRs, particularly the Ugi reaction, represents a powerful and flexible platform for the chemical derivatization of this compound, enabling the creation of novel and complex molecular architectures built upon a carbohydrate framework.

Polymer Chemistry and Glycopolymeric Materials Research

N-(2-Aminoethyl)-D-gluconamide as a Monomer or Precursor in Polymer Synthesis

This compound is typically not used directly in polymerization. Instead, it is first converted into a polymerizable derivative, most commonly a methacrylamide (B166291) or methacrylate (B99206). A key example is 2-gluconamidoethyl methacrylamide (GAEMA), which is synthesized from D-gluconolactone and N-(2-aminoethyl) methacrylamide (AEMA). jove.comnih.gov Another derivative, D-gluconamidoethyl methacrylate (GAMA), has also been synthesized and utilized in polymerization reactions. nih.govnih.gov These monomers, which carry the unprotected, open-ring gluconamide (B1216962) moiety, are then incorporated into polymer backbones using advanced polymerization techniques. jove.comnih.gov

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), has revolutionized the synthesis of well-defined glycopolymers, offering precise control over molecular weight, dispersity (Đ), and architecture. mdpi.comjetir.orgresearchgate.net

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is a highly versatile CRP method known for its tolerance to a wide range of functional groups and solvents, including aqueous systems, making it ideal for unprotected glycomonomers. jove.com Research has demonstrated the successful synthesis of well-controlled glycopolymers using 2-gluconamidoethyl methacrylamide (GAEMA) via RAFT. researchgate.netscience.gov In these syntheses, (4-cyanopentanoic acid)-4-dithiobenzoate is often employed as the RAFT agent in aqueous media. jove.comresearchgate.net This approach yields polymers with low dispersities (Đ ≤1.32), predictable compositions, and high reproducibility. jove.comnih.govscience.gov The ability to polymerize these highly functional, unprotected sugar-based monomers in water highlights the robustness of the RAFT process for creating advanced biomaterials. researchgate.net

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful CRP technique used for synthesizing glycopolymer architectures with poly(methacrylate) backbones. mdpi.comjetir.org The polymerization of D-gluconamidoethyl methacrylate (GAMA) via ATRP has been successfully demonstrated. nih.govnih.gov In one notable study, surface-initiated ATRP was used to create comb-like glycopolymer brushes on a polypropylene (B1209903) membrane. nih.gov The polymerization of GAMA was conducted at ambient temperature in an aqueous solvent, where water was found to significantly accelerate the process. nih.gov To maintain control over the polymerization and prevent the loss of living character, a deactivator (CuBr₂) was added to the system. nih.gov ATRP has also been employed to synthesize well-defined amphiphilic block glycopolymers, such as a triblock copolymer featuring a poly(2-gluconamidoethyl methacrylate) segment (MPEG-b-PDEAEMA-b-PGAMA), initiated from a macroinitiator in a sequential process. nih.gov Furthermore, GAEMA has been successfully grafted from the surface of silica (B1680970) gel using ATRP to create novel hydrophilic chromatographic packing materials. nih.gov

Single Electron Transfer-Living Radical Polymerization (SET-LRP)

SET-LRP is a more recent CRP technique noted for its rapid polymerization rates, often at room temperature, and its compatibility with aqueous systems. mdpi.comdokumen.pub The mechanism is proposed to involve a copper(0) activator that generates radicals through a single-electron transfer process. dokumen.pubwarwick.ac.uk While SET-LRP has been established as a versatile method for polymerizing a wide array of functional monomers like acrylates and methacrylates, mdpi.comrsc.org specific, documented examples of its use for polymerizing this compound derivatives like GAEMA or GAMA are not as prevalent as for RAFT and ATRP. However, given its proven efficacy with structurally similar hydrophilic and functional monomers, SET-LRP represents a highly promising and potent technique for the future synthesis of gluconamide-based glycopolymer architectures. mdpi.comresearchgate.net

Copolymerization is a key strategy for fine-tuning the properties of glycopolymeric materials. By incorporating comonomers alongside the gluconamide-bearing monomer, researchers can modulate characteristics such as hydrophilicity, charge, and functional handles for post-polymerization modification.

A prominent strategy involves the RAFT-mediated copolymerization of a glycomonomer like GAEMA or its disaccharide analogue, 2-lactobionamidoethyl methacrylamide (LAEMA), with specific functional comonomers. jove.comnih.gov A common approach is to create tri-component statistical glycopolymers. jove.com In these systems, the gluconamide monomer provides the carbohydrate recognition element, while other monomers serve distinct purposes:

A spacer monomer , such as N-(2-hydroxyethyl) acrylamide (B121943) (HEAA), is used to control the density of the sugar moieties along the polymer chain. nih.govresearchgate.net

A functional monomer , like N-(2-aminoethyl) methacrylamide (AEMA), is incorporated in small amounts to introduce primary amine groups, which can be used for subsequent conjugation of fluorescent labels or other molecules. jove.comnih.govresearchgate.net

This strategy allows for the creation of a library of glycopolymers with predictable compositions and tailored functionalities for specific applications, such as studying lectin-mediated bacterial binding. nih.govscience.gov Statistical glycopolymers of GAEMA have also been synthesized with glycidyl (B131873) methacrylamide (GMA) to create materials for targeted drug delivery. mdpi.com

| Glycomonomer | Comonomer(s) | Polymerization Technique | Resulting Polymer Type | Monomer Ratio Example (mol%) | Reference |

|---|---|---|---|---|---|

| GAEMA / LAEMA | N-(2-hydroxyethyl) acrylamide (HEAA), N-(2-aminoethyl) methacrylamide (AEMA) | RAFT | Tri-component statistical glycopolymer | 20% Glycomonomer, 77% HEAA, 3% AEMA | nih.gov |

| GAEMA / LAEMA | Glycidyl methacrylate (GMA) | RAFT | Statistical glycopolymer | Not Specified | mdpi.com |

| 2-{[(d-glucosamin-2-N-yl)carbonyl]oxy}ethyl acrylate (B77674) (HEAGl) | Methyl methacrylate (MMA) | Free Radical Polymerization | Statistical glycopolymer | Wide range of compositions | researchgate.net |

| LAEMA | 2-aminoethyl methacrylamide hydrochloride (AEMA) | RAFT | Statistical cationic glycopolymer | 1:1 molar ratio | researchgate.net |

Structural and Conformational Characterization of Glycopolymers

The characterization of glycopolymers derived from this compound is essential to understand their structure-property relationships. A combination of analytical techniques is employed to determine their molecular weight, composition, and conformational behavior.

Molecular Weight and Dispersity: Gel Permeation Chromatography (GPC) is the standard method used to determine the number-average molecular weight (Mₙ) and the dispersity (Đ), which is a measure of the distribution of polymer chain lengths. Controlled polymerization techniques like RAFT and ATRP consistently produce glycopolymers with low dispersity values (e.g., Đ ≤ 1.32), indicating a well-controlled process. nih.gov

Chemical Structure and Composition: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for confirming the synthesis of the glycomonomer and for determining the final composition of copolymers. researchgate.netnih.gov Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) are particularly useful for confirming the successful grafting of glycopolymer brushes onto surfaces. nih.gov

Tailored Glycopolymeric Architectures for Specific Research Objectives

The use of controlled polymerization techniques allows for the design of diverse and complex glycopolymer architectures, moving beyond simple linear chains. mdpi.comrsc.org Each architecture is tailored to meet specific research objectives, primarily in the realm of biomimicry and biomedical applications. mdpi.comresearchgate.net

Linear Block Copolymers: Amphiphilic diblock and triblock copolymers have been synthesized using ATRP. mdpi.com For example, a triblock copolymer containing a central hydrophobic block and two hydrophilic glycopolymer end-blocks (PGAMA) was designed for drug delivery applications. nih.gov Such amphiphilic structures can self-assemble in aqueous solutions to form micelles or other nanostructures capable of encapsulating therapeutic agents. nih.gov

Comb and Brush-Like Architectures: Glycopolymer brushes can be created by grafting polymers from a surface or from a linear polymer backbone. nih.govmdpi.com Surface-initiated ATRP of GAMA has been used to create dense brush-like structures on membranes, with the goal of mimicking the glycocalyx—the dense layer of carbohydrates on cell surfaces. nih.govmdpi.com These architectures are ideal for studying cell-surface interactions and for creating biocompatible or antifouling surfaces. rsc.orgmdpi.com

Hyperbranched and Star Architectures: RAFT polymerization has been utilized to create more complex three-dimensional structures, such as hyperbranched polymers from gluconamide derivatives and star-shaped glycopolymers. mdpi.com These architectures offer a high density of carbohydrate ligands in a compact globular structure, which can enhance multivalent interactions with proteins. nih.gov

The overarching objective for creating these tailored architectures is to systematically investigate the "glycocode"—how the presentation, density, and spatial arrangement of carbohydrates influence biological recognition events. rsc.org By controlling the polymer's structure, from linear to branched, researchers can create sophisticated tools to probe and modulate interactions with lectins, inhibit pathogen adhesion, and develop targeted therapeutic systems. nih.govresearchgate.netrsc.org

Supramolecular Chemistry and Molecular Self Assembly

Self-Assembly Principles of N-(2-Aminoethyl)-D-gluconamide Derivatives

The self-assembly of this compound derivatives is primarily driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. ucl.ac.ukmdpi.com The gluconamide (B1216962) headgroup, rich in hydroxyl and amide functionalities, provides multiple sites for hydrogen bonding. smolecule.com This, coupled with the hydrophobic nature of the alkyl chains, leads to the formation of amphiphilic structures that can organize into more complex assemblies.

The process of self-assembly is a spontaneous organization of molecules into well-defined, stable, and non-covalently bonded structures. mdpi.comfrontiersin.org For derivatives of this compound, this often results in the formation of fibrous networks. The inherent chirality of the D-gluconamide moiety plays a crucial role in directing the formation of these structures, often leading to helical assemblies. ias.ac.incolorado.edu The balance between the hydrophilic sugar headgroup and the hydrophobic tail is a key determinant of the final morphology of the self-assembled structures.

The self-assembly can be influenced by external factors such as temperature, pH, and the presence of other molecules. frontiersin.org For instance, changes in temperature can affect the strength of hydrophobic interactions, while pH can alter the protonation state of the amino group, thereby influencing electrostatic interactions and hydrogen bonding patterns. researchgate.netacs.org

Formation of Supramolecular Structures

The self-assembly of this compound and its derivatives gives rise to a variety of supramolecular structures, with hydrogels being a prominent example. These three-dimensional networks are capable of entrapping large amounts of water and exhibit unique properties.

Helical Assemblies and Chirality in Gluconamide Hydrogels

A defining characteristic of many gluconamide-based hydrogels is the presence of helical structures. ias.ac.in The chirality of the D-gluconamide building block is transferred up the length scale to the macroscopic structure of the hydrogel. For example, D-gluconamide has been observed to form left-handed helices. ias.ac.in This chirality is fundamental to the gelation process, as the corresponding racemic mixture often fails to form gels, instead precipitating as platelets. ias.ac.in

The formation of these helical fibers is a hierarchical process. Individual molecules first assemble into bilayers, which then twist into helical ribbons. These ribbons can further associate to form more complex, multi-stranded helical ropes. acs.org The pitch and handedness of these helices are determined by the specific molecular structure of the gluconamide derivative.

The table below summarizes the helical characteristics observed in some gluconamide derivatives.

| Derivative | Helix Handedness | Pitch (nm) |

| N-octyl-D-gluconamide | Right-handed | - |

| D-gluconamide | Left-handed | 22.4 |

Hydrogel Formation Mechanisms Triggered by pH Modulation

The formation of hydrogels from this compound derivatives can be effectively controlled by changes in pH. acs.org The presence of the aminoethyl group provides a pH-responsive handle. At low pH, the amino group is protonated, leading to electrostatic repulsion between the molecules and preventing aggregation. As the pH is raised, the amino group becomes deprotonated, reducing electrostatic repulsion and allowing for self-assembly through hydrogen bonding and hydrophobic interactions, ultimately leading to the formation of a hydrogel network. researchgate.netacs.org

This pH-triggered gelation is a reversible process. Lowering the pH again can disrupt the hydrogel network and return the system to a solution state. acs.org This responsiveness to pH makes these materials "smart," with potential for applications where controlled gelation is required. The critical gelation concentration (CGC), the minimum concentration of the gelator required to form a gel, is also influenced by pH. acs.org

Design of Supramolecular Hydrogelators

The length and branching of the alkyl chain in N-alkyl-D-gluconamides, for instance, can significantly impact their self-assembly behavior and the stability of the resulting hydrogels. researchgate.net Introducing other functional groups, such as aromatic rings or peptide sequences, can introduce additional non-covalent interactions like π-π stacking, further influencing the self-assembly process and the properties of the final material. rsc.orgmdpi.com

Bolaamphiphilic structures, where two hydrophilic headgroups are connected by a hydrophobic spacer, represent another design strategy. mdpi.com For example, N,N'-hexane-1,6-diylbis-D-gluconamide, with its two gluconamide units, can act as a crosslinker in supramolecular networks. smolecule.com

The design process often involves a synergistic approach, combining different non-covalent interactions to create robust and functional hydrogels. ucl.ac.uk The ultimate goal is to create materials with tunable properties, such as mechanical strength, responsiveness to stimuli, and biocompatibility, for a wide range of applications. nih.gov

Mechanistic Investigations of Biological Activities

Research into Ice Recrystallization Inhibition (IRI) Mechanisms

The cryoprotective properties of N-(2-Aminoethyl)-D-gluconamide and related compounds are primarily attributed to their ability to inhibit ice recrystallization (IRI). This process, where larger ice crystals grow at the expense of smaller ones during thawing, is a major cause of cellular damage during cryopreservation. rsc.orgtennessee.eduacs.org Unlike antifreeze (glyco)proteins [AF(G)Ps] which bind directly to the surface of ice, small-molecule inhibitors like gluconamides are thought to operate through a different, non-ice-binding mechanism. rsc.orgcryoletters.orgrsc.org

Research suggests that the IRI activity of these small molecules is related to their ability to alter the structure of bulk water. google.com The prevailing hypothesis is that these compounds disrupt the process of water molecule transfer between ice crystals, which is the foundation of Ostwald ripening—the thermodynamic process driving recrystallization. rsc.orgcryoletters.org

The cryoprotective effects of gluconamide (B1216962) derivatives are governed by specific molecular interactions at the interface between ice crystals and the surrounding unfrozen solution. During freezing and thawing, a thin, quasi-liquid layer (QLL) of disordered water molecules exists between adjacent ice crystals. rsc.org The transfer of water molecules across this layer to the more stable, larger ice crystals is what facilitates their growth. rsc.org

Small-molecule IRIs, including gluconamides, are proposed to reside at this ice-water interface. rsc.org Their mechanism involves disrupting the ordering of water molecules within the QLL, making it energetically less favorable for these water molecules to integrate into the ordered lattice of an existing ice crystal. rsc.org This disruption effectively slows down or halts the recrystallization process, maintaining a population of smaller, less damaging ice crystals. rsc.orgcryoletters.org The amphiphilic nature of these molecules is crucial; the hydrophilic carbohydrate portion interacts with water, while other parts of the molecule contribute to the disruption of water ordering. tennessee.edu

Extensive structure-activity relationship (SAR) studies have been conducted to optimize the IRI activity of gluconamide derivatives. These studies reveal that a delicate hydrophobic/hydrophilic balance is essential for potent inhibition. researchgate.netmdpi.com

Key findings from SAR studies include:

Hydrophobicity: A minimum threshold of hydrophobicity is required for significant IRI activity. For instance, in the N-alkyl-D-gluconamide series, compounds with short alkyl chains like N-propyl-D-gluconamide show very little activity, whereas N-octyl-D-gluconamide is a potent inhibitor. cryoletters.orgrsc.org

Amide Bond: The proton of the amide bond has been identified as a critical structural feature for potent IRI activity. N-methylated analogues, which lack this proton, exhibit significantly weaker activity. rsc.orgrsc.org

Hydrophilic Head Group: The hydration of the carbohydrate head group is important for activity. rsc.org

Polar Substituents: The addition of highly polar groups can be detrimental. For example, introducing a sodium phosphonate (B1237965) group to the N-octyl-D-gluconamide structure was found to decrease its IRI activity, further emphasizing the need for a precise hydrophobic/hydrophilic balance. researchgate.netmdpi.comresearchgate.net

Aryl vs. Alkyl Groups: Substituting the alkyl chain with an aryl group can maintain or even enhance IRI activity while potentially reducing the cytotoxicity associated with long alkyl chains. cryoletters.org N-(2-fluorophenyl)-D-gluconamide, for instance, is a highly effective IRI that has been shown to improve the post-thaw recovery of hematopoietic progenitors from cord blood. cryoletters.orgnih.gov

| Compound Class/Modification | Structural Feature | Impact on IRI Activity | Reference |

|---|---|---|---|

| N-Alkyl-D-Gluconamides | Increasing alkyl chain length (e.g., from propyl to octyl) | Increases activity, requires minimum hydrophobicity | cryoletters.org |

| N-Aryl-D-Gluconamides | Substitution of alkyl with an aryl group (e.g., 2-fluorophenyl) | Can result in potent activity, often with lower cytotoxicity | cryoletters.orgnih.gov |

| N-Methylated Gluconamides | Replacement of the amide proton with a methyl group | Weakens or abolishes activity | rsc.orgrsc.org |

| Phosphonate Derivatives | Addition of a polar sodium phosphonate group | Decreases activity due to disruption of hydrophobic/hydrophilic balance | researchgate.netmdpi.com |

Enzyme Interaction and Inhibition Studies of Gluconamide Derivatives

Gluconamide derivatives have been studied for their interactions with enzymes. Research on the β-glucosidase from Stachybotrys atra has shown that linear analogues of D-glucose, including N-substituted D-gluconamides, can interact with the enzyme's active site. publish.csiro.au

Specifically, N-butyl-D-gluconamide was identified as a competitive inhibitor of the enzyme. publish.csiro.au It was also shown to act as an acceptor in glucosyl transfer reactions, meaning the enzyme can transfer a glucosyl residue to the gluconamide. publish.csiro.au However, its efficiency as an acceptor is lower than that of more specialized acceptor molecules. publish.csiro.au

Studies comparing a series of N-substituted D-gluconamides demonstrated a clear structure-activity relationship regarding their interaction with β-glucosidase. As the N-alkyl substituent increased in size from methyl to butyl, the effectiveness of the amide as an acceptor increased, leading to a higher enzymatic reaction velocity under specific conditions. publish.csiro.au In contrast, D-gluconamide itself was found to be an ineffective acceptor. publish.csiro.au This suggests that less polar R groups on the gluconamide lead to more effective interaction with the enzyme's acceptor centre. publish.csiro.au

| N-Substituent in D-Gluconamide | Relative Effect on β-Glucosidase Activity | Inferred Interaction | Reference |

|---|---|---|---|

| None (D-gluconamide) | Ineffective | Does not act as an effective acceptor | publish.csiro.au |

| Methyl | Slight increase in reaction rate | Weak acceptor action | publish.csiro.au |

| Ethyl | Moderate increase in reaction rate | Moderate acceptor action | publish.csiro.au |

| Propyl | Further increase in reaction rate | Effective acceptor action | publish.csiro.au |

| Butyl | Highest increase in reaction rate | Most effective acceptor in the series; also a competitive inhibitor | publish.csiro.au |

Investigation of Interactions with Biological Macromolecules (e.g., Proteins, DNA)

The amphiphilic structure of gluconamides, which is key to their IRI activity, also enables them to interact with biological macromolecules like proteins. The hydrophilic D-gluconamide portion can participate in hydrogen bonding, while the substituent group (such as an aminoethyl group) can engage in hydrophobic or electrostatic interactions.

Studies on hair care have shown that certain gluconamide derivatives can interact with keratin (B1170402), the primary protein in hair fibers. researchgate.netacs.org The mechanism involves the gluconamide molecules aggregating and forming hydrogen-bonded networks that can interact with the amino acid residues of the keratin protein, potentially strengthening the hair fiber. researchgate.netacs.org The molecular structure of one gluconamide derivative revealed extensive intermolecular hydrogen bonding involving its hydroxyl groups, with one molecule interacting with seven different neighbors. acs.org

Molecular Recognition and Bio Interactions

Carbohydrate-Protein Interaction Research

Carbohydrate-protein interactions are pivotal in numerous physiological and pathological events. numberanalytics.com Lectins, a class of proteins that bind specifically to carbohydrates, are often used as models to study these recognition processes. rsc.org Synthetic glycopolymers allow researchers to present multiple carbohydrate units to lectins, thereby amplifying what are often weak individual interactions through a phenomenon known as the glycocluster effect. nih.govmdpi.com

Multivalent Binding and Glycocluster Effects

The "glycocluster effect" describes how the multivalent presentation of carbohydrates on a single scaffold, such as a polymer, significantly enhances the binding affinity (avidity) to a corresponding biological receptor compared to the affinity of a single carbohydrate molecule (the monovalent ligand). nih.govmdpi.com This principle is central to the design of high-affinity materials for biological applications. researchgate.net

Cell Surface Interaction Studies

Understanding and controlling the interactions between materials and cell surfaces is a primary goal in biomaterial science, particularly for preventing infections or directing cellular responses. Glycopolymer-modified surfaces provide a powerful platform to study how bacteria, whose adhesion is often mediated by surface lectins, interact with carbohydrate-presenting interfaces. nih.govacs.orgnih.gov

Bacterial Adhesion Mechanisms on Glycopolymer-Modified Surfaces

The initial attachment of bacteria to a surface is a critical step in the formation of biofilms, which are associated with persistent infections. nih.govnih.gov This adhesion can be driven by specific lectin-carbohydrate interactions or non-specific forces like hydrophobic interactions. nih.govacs.org

To distinguish between these mechanisms, researchers use surfaces coated with different glycopolymers. Surfaces modified with polymers containing N-(2-Aminoethyl)-D-gluconamide serve as ideal controls. Since the gluconamide (B1216962) moiety does not specifically bind to bacterial lectins from pathogens like Pseudomonas aeruginosa or Escherichia coli, the level of bacterial adhesion to these surfaces can be attributed to non-specific interactions. nih.govacs.org By comparing this baseline adhesion to that observed on surfaces with binding sugars (e.g., galactose or mannose), the specific contribution of lectin-mediated binding can be quantified. acs.orgacs.org For example, studies using a quartz crystal microbalance with dissipation (QCM-D) have shown that while some bacteria may adhere non-specifically to various polymer surfaces, a significantly stronger and more rigid attachment occurs on surfaces presenting a complementary carbohydrate, highlighting the critical role of specific lectin-carbohydrate recognition in the bacterial adhesion process. nih.govacs.org

Selective Labeling and Imaging of Bacteria and Biofilms

A significant application of this compound is in the development of probes for the selective labeling of bacteria. nih.govfrontiersin.org Researchers have engineered fluorescent probes with a core-shell nanostructure, consisting of silicon quantum dots (SiQDs) coated with polydopamine (PDA). nih.govfrontiersin.org This PDA surface can be functionalized with various molecules, including gluconamide (Glc). researchgate.net

It was hypothesized and demonstrated that these gluconamide-functionalized probes (SiQDs@PDA-Glc) can selectively label gram-negative bacteria, such as E. coli. nih.govfrontiersin.org The proposed mechanism involves a strong interaction between the gluconamide moiety and the lipopolysaccharide (LPS) layer that constitutes the outer membrane of gram-negative bacteria. nih.govfrontiersin.org In contrast, these probes show minimal labeling of gram-positive bacteria like S. aureus, which lack an outer LPS membrane. This selectivity allows for the clear distinction and imaging of different bacterial types within a mixed population or a biofilm, a crucial capability for diagnostics and fundamental microbiology research. nih.govresearchgate.net

| Probe | Target Bacterium | Labeling Result | Proposed Mechanism | Source(s) |

| SiQDs@PDA-Glc | E. coli (Gram-negative) | Strong fluorescence | Interaction with lipopolysaccharide (LPS) layer | nih.govfrontiersin.org |

| SiQDs@PDA-Glc | S. aureus (Gram-positive) | Minimal fluorescence | Lack of LPS outer membrane | nih.govfrontiersin.org |

| SiQDs@PDA-D-Ala | S. aureus (Gram-positive) | Strong fluorescence | Metabolic incorporation into peptidoglycan | nih.govfrontiersin.org |

| SiQDs@PDA-D-Ala | E. coli (Gram-negative) | Minimal fluorescence | Different peptidoglycan structure/accessibility | nih.govfrontiersin.org |

Design of Molecular Probes for Bio-recognition

The ability of this compound to selectively interact with the surface of gram-negative bacteria makes it an excellent recognition element for the design of molecular probes. nih.govfrontiersin.org The development of these probes goes beyond simple labeling and enters the realm of targeted bio-recognition tools. researchgate.net

The design of the SiQDs@PDA-Glc probe is a prime example of this strategy. The core silicon quantum dot provides a stable and bright fluorescent signal, while the polydopamine shell offers a versatile platform for covalent attachment of the recognition moiety. nih.govfrontiersin.org By functionalizing this platform with gluconamide, a probe is created that can specifically identify and bind to gram-negative bacteria. researchgate.net This approach can be contrasted with probes functionalized with other molecules, such as D-alanine, which are metabolically incorporated into the peptidoglycan cell wall of gram-positive bacteria. nih.govfrontiersin.orgnih.gov The use of a panel of such probes, each with a different recognition element, allows for multiplexed imaging and classification of bacteria, providing a powerful tool for studying microbial communities and diagnosing infections. researchgate.net

Advanced Materials Science Applications

Surface Functionalization and Coating Technologies

The dual functionality of N-(2-Aminoethyl)-D-gluconamide is particularly advantageous for modifying the surfaces of materials. This surface functionalization can impart new properties such as biocompatibility, specific molecular recognition, and improved stability in biological environments.

This compound and its derivatives can be immobilized onto various solid supports, transforming inert surfaces into bioactive interfaces. This is often achieved by leveraging the terminal amine group for covalent attachment to a pre-activated surface or by using silane (B1218182) derivatives of gluconamide (B1216962) to directly functionalize inorganic substrates like silica (B1680970).

One key application is the modification of silica nanoparticles (SiNPs). mdpi.com Research has demonstrated the functionalization of SiNP surfaces with gluconamide to create effective carriers for antimicrobial photodynamic therapy. mdpi.com The gluconamide coating serves multiple purposes: it prevents the formation of a protein corona (nonspecific protein adhesion), which helps preserve the nanoparticle's targeting ability, and it reduces particle aggregation, thereby increasing the nanosystem's stability in biological media. mdpi.com This surface modification has been shown to be critical in enhancing phototoxicity against bacteria while preventing cytotoxicity in the dark. mdpi.com

Similarly, derivatives such as N-(3-triethoxysilylpropyl)-gluconamide are used to treat silica-based filter media. google.com The silane group reacts with the surface silanol (B1196071) groups of the silica, creating a durable coating with exposed gluconamide moieties. google.com This process alters the surface properties of the filter, enabling it to selectively bind certain soluble components from a sample while simultaneously filtering out particulates. google.com

Cellulose nanocrystals (CNCs), a renewable nanomaterial, have also been identified as solid supports for functionalization. While direct modification with this compound is a possibility, broader research shows that the surface hydroxyl groups of CNCs can be activated for covalent attachment of various amine-containing molecules, indicating a viable pathway for gluconamide immobilization. researchgate.net

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components within a single composite, often leading to synergistic or novel functionalities. rsc.orgfrontiersin.org this compound is an ideal organic component for creating such hybrids, particularly with inorganic materials like silica and semiconductor nanocrystals.

The creation of gluconamide-modified silica nanoparticles is a prime example of a Class II hybrid material, where the organic (gluconamide) and inorganic (silica) phases are linked via strong covalent bonds. mdpi.comfrontiersin.org These materials merge the robust physical properties and high surface area of the silica core with the specific biological interactivity of the gluconamide shell. mdpi.com

Another advanced hybrid material involves the functionalization of fluorescent silicon quantum dots (SiQDs). nih.gov In one study, SiQDs were first coated with a layer of polydopamine (PDA), an organic polymer. This PDA shell was then functionalized with gluconamide. nih.gov The resulting SiQDs@PDA-Glc is a multi-component hybrid material where the inorganic SiQD core provides the fluorescent properties, and the organic shell provides a platform for attaching the biologically active gluconamide ligand. nih.gov

The table below summarizes the components and applications of some hybrid materials incorporating gluconamide derivatives.

| Hybrid Material System | Inorganic Component | Organic Component | Application | Reference |

| Gluconamide-Silica Nanoparticles | Silica (SiO₂) | N-(3-(triethoxysilyl)propyl)-d-gluconamide | Antimicrobial Photodynamic Therapy | mdpi.com |

| Functionalized Silicon Quantum Dots | Silicon Quantum Dot (SiQD) | Polydopamine, Gluconamide | Selective Bacterial Bioimaging | nih.gov |

| Modified Filter Media | Silica (SiO₂) | N-(3-triethoxysilylpropyl)-gluconamide | Selective Analyte Binding | google.com |

Functionalization of Nanomaterials

The functionalization of nanomaterials is a critical strategy to tailor their behavior for biomedical applications, improving properties like targeting, stability, and cellular uptake. frontiersin.orgnih.gov The molecular characteristics of this compound make it a powerful ligand for modifying the surfaces of various nanoparticles.

Quantum dots (QDs) are semiconductor nanocrystals whose high brightness and photostability make them excellent probes for biological imaging. oceannanotech.com Conjugating QDs with targeting molecules allows for the specific labeling of cells and tissues. nih.govrsc.org

This compound has been successfully used to create QD conjugates for the selective labeling of bacteria. nih.gov Researchers developed silicon quantum dots coated with polydopamine (SiQDs@PDA) and functionalized them with gluconamide (Glc). These Glc-functionalized SiQDs@PDA probes were capable of selectively labeling Gram-negative bacteria, such as Escherichia coli, and their associated biofilms. nih.gov The selectivity stems from the strong interaction between the gluconamide ligand and the lipopolysaccharides (LPS) present on the outer membrane of Gram-negative bacteria. nih.gov This work demonstrates a simple and effective method for achieving selective bacterial labeling, which is crucial for studying microbial ecosystems and developing rapid detection methods. nih.gov

Research Findings on Gluconamide-Functionalized Silicon Quantum Dots

| Nanoprobe | Target | Mechanism of Selectivity | Application | Reference |

|---|

Beyond quantum dots, this compound can be used to modify other types of nanoparticles to achieve targeted recognition and enhance bioimaging capabilities. The principle relies on the specific affinity of the gluconamide moiety for certain biological structures.

This targeting ability is prominently highlighted in studies involving Gram-negative bacteria. mdpi.comnih.gov The surface of these bacteria is rich in lipopolysaccharides (LPS), and the open-chain carbohydrate structure of gluconamide has shown a specific, favorable interaction with the LPS outer membrane. mdpi.com When nanoparticles are coated with gluconamide, they are effectively programmed to seek out and bind to these bacteria. mdpi.com For instance, gluconamide-modified silica nanoparticles loaded with a photosensitizer were shown to have enhanced phototoxic efficacy against Gram-negative bacteria, confirming the critical role of the gluconamide in targeting. mdpi.com

In a different approach, N-(2-aminoethyl)-gluconamide was grafted onto hyaluronic acid (HA), a biocompatible polymer, to create a polysaccharide-based nanoconjugate. nankai.edu.cn This system was designed for the pH-responsive and targeted delivery of an anticancer drug. nankai.edu.cn The hyaluronic acid component provides targeting towards cancer cells that overexpress the CD44 receptor, while the gluconamide provides diol sites for drug conjugation via boronate esters. nankai.edu.cnresearchgate.net This demonstrates the versatility of the gluconamide structure in creating complex, multi-functional nanoparticle systems for targeted therapies.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT Methodology)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in computational chemistry for investigating the electronic structure and energetics of molecules. nrel.gov DFT methods provide a favorable balance between computational cost and accuracy, making them suitable for studying molecules of the size of N-(2-Aminoethyl)-D-gluconamide. nrel.govrsc.org The choice of functional and basis set, such as the popular B3LYP functional with a 6-311G+(d,p) basis set, is crucial for obtaining reliable results for molecular geometry, energy, and spectroscopic properties. nih.govnih.gov These calculations typically begin by generating an initial 3D geometry, often using a molecular mechanics force field, which is then optimized to find the lowest energy conformation. nrel.gov

Molecular Conformation and Stability Predictions

Quantum chemical calculations are used to predict the most stable three-dimensional arrangement of atoms in the this compound molecule. Studies on analogous N-alkyl-D-gluconamides have revealed key structural characteristics that are applicable here.

Conformation: X-ray diffraction studies on related compounds, such as N-(n-octyl)-D-gluconamide, show that the molecule often adopts a V-shape. researchgate.net Both the gluconamide (B1216962) headgroup and the alkyl chain tend to exist in an all-trans conformation, which minimizes steric strain. researchgate.net

Hydrogen Bonding: The structure is heavily influenced by extensive hydrogen bonding. researchgate.net Intramolecular hydrogen bonds can form between the hydroxyl groups of the gluconate moiety and the amide group, stabilizing a specific folded conformation. Intermolecular hydrogen bonds between the amide groups and the sugar headgroups of adjacent molecules are critical for the formation of larger, ordered aggregates. researchgate.netacs.org

Stability: The stability of the predicted conformation is determined by its calculated Gibbs free energy. nrel.gov Computational analysis can compare the energies of different possible conformers (rotational isomers) to identify the global minimum energy structure, which represents the most stable and probable conformation of the molecule.

| Structural Feature | Description | Primary Stabilizing Force | Reference |

|---|---|---|---|

| Molecular Shape | Generally adopts a V-shaped structure. | Minimization of steric hindrance. | researchgate.net |

| Chain Conformation | The D-glucose and ethylamine (B1201723) moieties are predicted to be in an all-trans conformation. | Torsional strain relief. | researchgate.net |

| Supramolecular Assembly | Molecules pack in parallel sheets, often in a head-to-tail arrangement. | Intermolecular Hydrogen Bonding. | researchgate.netresearchgate.net |

| Hydrogen Bonding Network | Extensive intra- and intermolecular hydrogen bonds involving amide and hydroxyl groups. | Electrostatic interactions (N-H···O, O-H···O). | researchgate.netacs.org |

Reaction Pathway Analysis

Computational methods can elucidate the mechanism of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. rsc.org For the synthesis of this compound, the most common route involves the reaction between D-glucono-1,5-lactone and ethylenediamine (B42938).

The reaction proceeds via a nucleophilic attack of the primary amine group of ethylenediamine on the electrophilic carbonyl carbon of the lactone ring. This results in the opening of the cyclic ester to form the linear amide product. researchgate.net Quantum chemical calculations can model this process to:

Identify Transition States: Determine the geometry and energy of the high-energy transition state for the ring-opening step.

Calculate Activation Energy: The energy difference between the reactants and the transition state gives the activation energy, which is a key predictor of the reaction rate. mdpi.com

A similar reaction, the synthesis of D-gluconamidoethyl methacrylate (B99206) (GAMA), involves the amide linkage formation between D-(+)-glucono-1,5-lactone and 2-aminoethyl methacrylate. researchgate.net Computational analysis of this pathway would confirm the favorability of the nucleophilic addition-elimination mechanism. researchgate.net

Molecular Dynamics Simulations for Interaction Prediction

While quantum mechanics excels at describing the electronic details of single molecules or small complexes, Molecular Dynamics (MD) simulations are the preferred method for studying the dynamic behavior of larger systems over time. nih.govreddit.com MD simulations use classical mechanics and a defined force field to calculate the forces on each atom and propagate their motion over time, generating a trajectory of the system's evolution. nih.govlibretexts.org

For this compound, MD simulations are invaluable for predicting its interactions, particularly in aqueous solutions where it is known to self-assemble. The process involves:

System Setup: A simulation box is created containing one or more solute molecules and a large number of explicit solvent (e.g., water) molecules. mdpi.com

Force Field Selection: A suitable force field (e.g., AMBER, GROMOS) is chosen to describe the potential energy of the system, including terms for bond stretching, angle bending, torsions, and non-bonded interactions like van der Waals and electrostatic forces. nih.govsci-hub.se

Simulation: The system is first energy-minimized and then equilibrated at a specific temperature and pressure (e.g., in an NPT ensemble). nih.govmdpi.com A production run then generates the trajectory for analysis. nih.gov

MD simulations can predict how this compound molecules interact with each other and with the solvent to form larger structures, such as the helical ribbons and hydrogels observed for similar N-alkyl-gluconamides. acs.orgnih.gov These simulations can reveal the specific hydrogen bonding patterns, hydrophobic interactions, and solvent arrangements that drive the self-assembly process. acs.orgnih.gov

| Parameter | Typical Value/Method | Purpose | Reference |

|---|---|---|---|

| Force Field | AMBER, GROMOS, CHARMM | Defines the potential energy function for all atoms and interactions. | nih.govsci-hub.se |

| Water Model | TIP3P, SPC/E | Provides a realistic representation of the aqueous solvent. | nih.govmdpi.com |

| Ensemble | NPT (constant Number of particles, Pressure, Temperature) | Simulates conditions relevant to standard laboratory experiments. | nih.govmdpi.com |

| Temperature | 298 K or 310 K | Maintained using a thermostat (e.g., Berendsen, Langevin). | sci-hub.se |

| Time Step | 2 fs (femtoseconds) | The interval for integrating the equations of motion. | nih.govsci-hub.se |

| Simulation Length | Nanoseconds (ns) to Microseconds (µs) | Must be long enough to observe the dynamic process of interest (e.g., self-assembly). | sci-hub.se |

Computational Design and Structure-Property Relationship Modeling

Computational chemistry enables the rational design of new molecules with desired properties by establishing clear structure-property relationships. For this compound and its derivatives, this involves modeling how changes in the molecular structure affect its functional behavior.

A key property of this compound is its ability to act as a chelating agent for metal ions, owing to the presence of multiple hydroxyl groups and the amide functionality. chemicalland21.com Computational modeling can be used to predict the binding affinity and coordination geometry of this molecule with various metal ions. DFT calculations can determine the structure of the metal-ligand complex and calculate the binding energy, providing a quantitative measure of chelation strength.

Furthermore, its amphiphilic nature, with a hydrophilic gluconamide head and a short, hydrophilic aminoethyl tail, governs its self-assembly properties. Computational studies can explore how modifying the structure—for example, by changing the length or nature of the tail group—would impact the resulting supramolecular structures. acs.org This allows for the in silico design of novel gluconamide-based amphiphiles with tailored self-assembly behaviors, such as the formation of hydrogels with specific mechanical properties or micelles for use in delivery systems. nih.govnih.gov By systematically varying the molecular structure and simulating the resulting properties, a comprehensive model of the structure-property relationship can be built, guiding future synthetic efforts.

Advanced Analytical Methodologies in N 2 Aminoethyl D Gluconamide Research

Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the identity and elucidating the precise three-dimensional structure of N-(2-Aminoethyl)-D-gluconamide. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.

High-Resolution NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. researchgate.netweebly.com For this compound and its analogues, both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed for unambiguous structural assignment. nih.govresearchgate.net

In studies of related N-alkyl-D-gluconamides, ¹H NMR spectra show characteristic signals for the carbohydrate portion between 4.0 and 5.3 ppm, while the diamine linker protons typically resonate in the 3-4 ppm region. scispace.com The anomeric proton (H-2) of the gluconamide (B1216962) moiety often appears as a doublet around 4.35 ppm. scispace.comunito.it ¹³C NMR spectra are characterized by signals for the amide carbonyl group around 174-176 ppm, with the carbohydrate carbons resonating between 61 and 76 ppm. scispace.comunito.it These spectral signatures are crucial for confirming the successful synthesis and purity of the compound.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Amide (C=O) | - | ~175.8 |

| Gluconamide C-2 | ~4.35 (d) | ~74.1 |

| Gluconamide C-3 | ~4.07 (t) | ~72.9 |

| Gluconamide C-4 | ~3.75 (m) | ~71.5 |

| Gluconamide C-5 | ~70.7 | |

| Gluconamide C-6 | ~3.61-3.69 (m) | ~63.0 |

| Ethylene Diamine (-CH₂-N) | ~3.02 (m) | ~38.7 - 39.9 |

Mass Spectrometry

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound with high accuracy. researchgate.netstonybrookmedicine.edu For this compound derivatives, soft ionization techniques like Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap are commonly used. For instance, the high-resolution mass spectrum (ESI-HRMS) of a related compound, N,N'-(iminodi-2,1-ethanediyl)bis-D-gluconamide, showed a protonated molecule [M+H]⁺ at m/z 394.2167, which closely matched the calculated value, confirming its elemental composition. unito.it This technique is vital for verifying the identity of the synthesized compound and for identifying any byproducts or impurities. stonybrookmedicine.edu

Biophysical Methods for Interaction Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC))

Understanding how this compound interacts with biological macromolecules is key to its application. Biophysical methods like SPR and ITC provide quantitative data on these interactions in real-time without the need for labeling.

Surface Plasmon Resonance (SPR)

SPR is an optical technique that measures the binding kinetics and affinity between molecules in real-time. biologymedjournal.combiotechniques.com In a typical SPR experiment to study the interaction of this compound, a target protein (the ligand) would be immobilized on the surface of a gold-coated sensor chip. biologymedjournal.comnih.gov A solution containing this compound (the analyte) is then flowed over the surface. Binding between the analyte and the immobilized ligand causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. nih.gov By monitoring the association and dissociation phases, key kinetic parameters can be determined.

| Parameter | Symbol | Description |

|---|---|---|

| Association Rate Constant | kₐ | The rate at which the analyte binds to the immobilized ligand (Unit: M⁻¹s⁻¹). |

| Dissociation Rate Constant | kₔ | The rate at which the analyte-ligand complex dissociates (Unit: s⁻¹). |

| Equilibrium Dissociation Constant | Kₗ | The measure of binding affinity; calculated as kₔ/kₐ (Unit: M). A lower Kₗ indicates stronger binding. |

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction. europeanpharmaceuticalreview.combiapages.nl In an ITC experiment, a solution of this compound would be titrated into a sample cell containing the target macromolecule. harvard.edu Each injection triggers a heat change until the target molecule becomes saturated. frontiersin.org The resulting data can be analyzed to determine the binding affinity (Kₗ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS) of the interaction. biapages.nlharvard.edu This information is crucial for understanding the driving forces behind the binding event, whether it is enthalpy-driven (e.g., hydrogen bonding) or entropy-driven (e.g., hydrophobic interactions). europeanpharmaceuticalreview.com

| Parameter | Symbol | Description |

|---|---|---|

| Stoichiometry | n | The number of ligand molecules that bind to one molecule of the target. |

| Binding Affinity | Kₐ (or Kₗ) | The association (or dissociation) constant, indicating the strength of the interaction. |

| Enthalpy Change | ΔH | The heat released or absorbed upon binding (Unit: kcal/mol or kJ/mol). |

| Entropy Change | ΔS | The change in the randomness or disorder of the system upon binding (Unit: cal/mol·K or J/mol·K). |

| Gibbs Free Energy Change | ΔG | The overall energy change of the binding reaction, calculated from ΔH and ΔS. |

Chromatographic and Electrophoretic Techniques for Separation and Analysis (e.g., UHPLC-HRMS/MS)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures or biological samples. edqm.eu High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are particularly valuable.

Research has demonstrated that this compound can be effectively analyzed using a reverse-phase (RP) HPLC method. sielc.com A method using a Newcrom R1 column, which has low silanol (B1196071) activity, has been reported for its separation. sielc.com Such methods are scalable and can be adapted for preparative separation to isolate impurities or for analytical purposes like pharmacokinetic studies. sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) |

| Mode | Reverse Phase (RP) |

| Application | Analytical separation, impurity isolation, UPLC adaptation. |

Coupling UHPLC with high-resolution tandem mass spectrometry (HRMS/MS) creates an exceptionally sensitive and specific analytical platform. nih.gov This combination allows for the confident identification and quantification of the target compound even in highly complex matrices. The UHPLC system provides excellent separation of the analyte from other components, while the HRMS/MS detector provides two levels of mass confirmation: the accurate mass of the parent ion and the masses of its specific fragment ions, ensuring a very high degree of certainty in the analysis. mdpi.com

Advanced Imaging Modalities in Bio-Application Studies (e.g., Fluorescence Imaging, MRI)

To visualize the localization and interaction of this compound in biological systems, it is often incorporated into larger constructs designed for advanced imaging techniques like fluorescence imaging and Magnetic Resonance Imaging (MRI).

Fluorescence Imaging

This compound can serve as a component in fluorescent probes for biological imaging. jove.comresearchgate.net For example, a gluconamide moiety has been used to functionalize fluorescent silicon quantum dots (SiQDs). nih.gov These gluconamide-functionalized SiQDs@PDA (polydopamine) probes have been shown to selectively label and image gram-negative bacteria and their biofilms, demonstrating strong interactions with the lipopolysaccharide layer of the bacterial outer membrane. nih.gov In other work, related gluconamide-containing monomers have been incorporated into fluorescent glycopolymers to study lectin-mediated bacterial binding. nih.gov Furthermore, conjugates labeled with fluorescein (B123965) isothiocyanate (FITC) have been used in confocal fluorescence microscopy to visualize cellular uptake. nankai.edu.cn

Magnetic Resonance Imaging (MRI)

In the field of MRI, this compound can be used as a targeting ligand for contrast agents. drugbank.comnih.gov Its carbohydrate structure can be recognized by specific receptors in the body. A notable example involves coating superparamagnetic iron oxide nanoparticles (SPIOs) with a polymer, polyvinyl benzyl-O-β-d-galactopyranosyl-d-gluconamide. mdpi.com These nanoparticles served as a T2 contrast agent that specifically targeted the asialoglycoprotein receptor (ASGP-R) on hepatocytes in the liver, enabling targeted MRI of this organ. mdpi.com Additionally, research has explored the synthesis of gadolinium (Gd)-based contrast agents where DTPA (diethylenetriaminepentaacetic acid) is derivatized with multiple gluconamide units to potentially increase the agent's relaxivity and improve image contrast. unito.it

Future Research Directions and Perspectives

Emerging Synthetic Strategies for N-(2-Aminoethyl)-D-gluconamide and its Derivatives

The synthesis of this compound has traditionally been achieved through the straightforward amidation of D-glucono-1,5-lactone with ethylenediamine (B42938). While effective, current research is pivoting towards more sophisticated and controlled synthetic methodologies to create complex derivatives and polymeric architectures with tailored properties.

One of the primary emerging strategies involves the use of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). mdpi.comnih.gov These methods allow for the synthesis of well-defined glycopolymers with pendant gluconamide (B1216962) moieties. For instance, a monomer like 2-gluconamidoethyl methacrylamide (B166291) (GAEMA) can be copolymerized with other functional monomers to create complex macromolecules. nih.gov This approach offers precise control over molecular weight, low dispersity, and the ability to generate various polymer architectures (e.g., block, graft, and star copolymers), which are instrumental for developing advanced biomaterials. mdpi.comresearchgate.net

Another evolving synthetic avenue is the post-polymerization modification of pre-formed polymers. This strategy involves creating a polymer backbone with reactive sites that can subsequently be conjugated with gluconamide units. A common approach uses polymers with free amino side-groups, such as polylysine, which are then reacted with D-glucono-1,5-lactone to attach the sugar moieties. researchgate.net This method is highly versatile, enabling the creation of biohybrid materials, such as polypeptide- or polysaccharide-based glycopolymers. mdpi.comnih.gov

Furthermore, research is focusing on the synthesis of amphiphilic derivatives by attaching hydrophobic alkyl chains of varying lengths to the terminal amine of this compound. These syntheses are typically performed by reacting N-alkylated 1,2-ethanediamines with D-glucono-1,5-lactone. scispace.com The resulting amphiphiles have unique self-assembly properties, forming structures like hydrogels and micelles, which are of significant interest in drug delivery and materials science. acs.orgrsc.org

The table below summarizes these emerging synthetic strategies.

| Synthetic Strategy | Description | Key Advantages | Example Application | References |

|---|---|---|---|---|

| Controlled Radical Polymerization (e.g., RAFT, ATRP) | Polymerization of vinyl monomers containing a gluconamide group, such as 2-gluconamidoethyl methacrylamide (GAEMA). | Precise control over polymer architecture, molecular weight, and low dispersity. | Development of well-defined glycopolymers for studying multivalent lectin binding and creating bioresponsive materials. | mdpi.comnih.govresearchgate.net |

| Post-Polymerization Modification | Conjugation of D-glucono-1,5-lactone to existing polymers with reactive functional groups (e.g., primary amines). | High versatility; allows for the modification of natural and synthetic polymers like polypeptides and polysaccharides. | Creation of biohybrid materials and functionalization of polymers like poly(N′-(N-(2-aminoethyl)-2-amino-ethyl)-aspartamide) for gene delivery. | researchgate.netmdpi.comnih.gov |

| Amphiphile Synthesis | Nucleophilic addition of N-alkylated diamines (e.g., N-octyl-1,2-ethanediamine) to D-glucono-1,5-lactone. | Creates molecules with both hydrophilic (gluconamide) and hydrophobic (alkyl chain) parts, leading to self-assembly. | Formation of hydrogels and micelles for drug delivery, and development of surfactants with antimicrobial properties. | scispace.comacs.org |

Exploration of Novel Biological Activities and Mechanistic Pathways

While the fundamental properties of this compound are established, future research is set to explore a wider range of biological activities and elucidate the underlying mechanistic pathways. This exploration will likely bridge the gap between its chemical structure and its function in complex biological systems.

A significant area of investigation is its antimicrobial activity . Derivatives of this compound, particularly N-alkylated amphiphilic versions, have demonstrated activity against various microbes. The proposed mechanism involves a nonspecific interaction where the molecule disrupts the integrity of the bacterial cell membrane, a mode of action that could circumvent common resistance mechanisms. scispace.com A more targeted mechanism has also been suggested, where gluconamide (Glc) exhibits strong and selective interaction with lipopolysaccharide (LPS) on the surface of Gram-negative bacteria. frontiersin.orgnih.gov This specific binding capability opens avenues for developing selective antibacterial agents or imaging probes. frontiersin.orgnih.gov

Another promising frontier is its application in bioresponsive systems for drug and gene delivery . The multiple hydroxyl groups of the gluconamide moiety can act as a diol ligand to form reversible covalent bonds with phenylboronic acid (PBA). This interaction is being harnessed to create "smart" hydrogels and polyplexes. For example, polymers functionalized with D-gluconamide have been used to create cross-linked systems with PBA-containing polymers for the controlled delivery of DNA. nih.gov These systems can be designed to release their payload in response to specific stimuli, such as the presence of glucose, which competes for binding to the PBA. rsc.orgacs.org